molecular formula C22H18N2O4S B2471842 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 898405-76-0

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2471842
CAS No.: 898405-76-0
M. Wt: 406.46
InChI Key: RTTZHPSIFZGGIE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and an ethylsulfonyl-substituted benzamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated phenyl compound.

    Introduction of the ethylsulfonyl group: This can be done via sulfonylation of the benzamide using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their activity. The benzo[d]oxazole moiety could be involved in binding to active sites, while the ethylsulfonyl group might enhance solubility or membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(propylsulfonyl)benzamide

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTZHPSIFZGGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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